Isoplagiochin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isoplagiochin C is a natural product found in Herbertus sakuraii, Herbertus dicranus, and other organisms with data available.

Scientific Research Applications

Structural and Stereochemical Insights

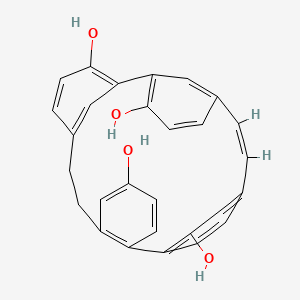

Isoplagiochin C exhibits remarkable structural complexity, characterized by two biaryl axes and a helical stilbene unit, which contribute to its chirality. Quantum chemical calculations have revealed that the compound is configurationally stable at room temperature due to ring strain, allowing for the existence of multiple diastereomers without racemization at ambient conditions . This stereochemical uniqueness is pivotal for its biological activity and synthetic applications.

Biological Activities

Antimicrobial Properties

this compound has demonstrated notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain structural variants of isoplagiochin-type compounds exhibit potent antibacterial effects, highlighting their potential in developing new antimicrobial agents .

Cytotoxic Effects

Research has shown that this compound possesses cytotoxic properties against various cancer cell lines. For instance, it has been evaluated for its effects on human osteosarcoma U2OS cells, where it exhibited significant pro-apoptotic activity . The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

Synthetic Applications

Total Synthesis and Derivative Development

The complex structure of this compound poses challenges for total synthesis; however, several synthetic routes have been developed to create derivatives with enhanced biological activities. For example, various methodologies such as the McMurry reaction have been employed to synthesize modified macrocycles that retain or enhance the bioactivity of this compound . These synthetic efforts are crucial for exploring structure-activity relationships.

Material Science Applications

Chiroptical Materials

The unique chiroptical properties of this compound make it suitable for applications in materials science, particularly in the development of chiral materials with circularly polarized luminescence (CPL) properties. The ability to manipulate these properties through synthetic modifications opens avenues for creating advanced optical materials .

Case Studies and Research Findings

Chemical Reactions Analysis

Cyclization Strategies for Macrocyclic Framework Formation

The synthesis of isoplagiochin C derivatives employs cyclization protocols to construct the strained macrocyclic structure. The McMurry reaction has proven critical for forming unsaturated bridges, outperforming traditional methods like the Wittig reaction under high ring-strain conditions ( ). For example:

-

Dialdehyde precursor 28 was cyclized via McMurry conditions (TiCl₄/Zn, THF, 0°C → 65°C) to yield the alkyne-bridged macrocycle 7 in moderate yield (Scheme 7, ).

-

Attempted intramolecular Wittig cyclization of hydroxyaldehyde 27 failed, attributed to heightened ring strain destabilizing intermediates ( ).

Table 1: Key Cyclization Methods for Isoplagiochin Derivatives

| Method | Substrate | Product | Yield | Conditions | Citation |

|---|---|---|---|---|---|

| McMurry reaction | Dialdehyde 28 | Alkyne-bridged 7 | 45% | TiCl₄/Zn, THF, 0°C → 65°C | |

| Wittig reaction | Hydroxyaldehyde 27 | Failed | – | Standard protocols |

Hydrogenolysis and Stereochemical Correlation

This compound (1 ) undergoes stereospecific hydrogenolysis to isoplagiochin D (2 ), preserving its axial chirality:

-

Enantiopure (P)-1 was converted to (P)-2 using hydrogenation (H₂, Pd/C), confirming stereochemical retention at the biaryl axis (Scheme 1, ).

-

Increased hydrogen pressure yielded bibenzyl 31 , a precursor for synthesizing the tetramethyl ether 3 of this compound ( ).

Derivatization via Cross-Coupling Reactions

Sonogashira and Suzuki couplings enable flexible introduction of unsaturated bridges:

-

Sonogashira coupling between bromoarene 16 and arylacetylene 22 formed alkyne-linked precursors ( ).

-

Suzuki coupling of boronate 26 with bromoarene 16 provided hydroxyaldehyde 27 , a key cyclization precursor (Scheme 6, ).

Stereochemical Stability and Racemization Dynamics

This compound’s biaryl axis exhibits configurational stability due to conformational flexibility and ring strain:

-

Racemization energy barrier : 102 kJ/mol, measured via variable-temperature NMR and computational modeling ( ).

-

Four rapidly interconverting diastereomers exist at the secondary biaryl axis (C2), while the primary axis (PA/MA) remains stable (Figure 2, ).

Challenges in Synthetic Optimization

Properties

Molecular Formula |

C28H22O4 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(20Z)-pentacyclo[20.2.2.110,14.115,19.02,7]octacosa-1(24),2(7),3,5,10(28),11,13,15,17,19(27),20,22,25-tridecaene-5,13,16,24-tetrol |

InChI |

InChI=1S/C28H22O4/c29-21-8-10-22-20(16-21)7-3-18-6-12-27(31)25(14-18)24-13-17(5-11-26(24)30)1-2-19-4-9-23(22)28(32)15-19/h1-2,4-6,8-16,29-32H,3,7H2/b2-1- |

InChI Key |

AANIEYOTXCALEB-UPHRSURJSA-N |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(/C=C\C4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)C3=C(C=C(C=CC4=CC(=C(C=C4)O)C5=C(C=CC1=C5)O)C=C3)O |

Synonyms |

isoplagiochin C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.